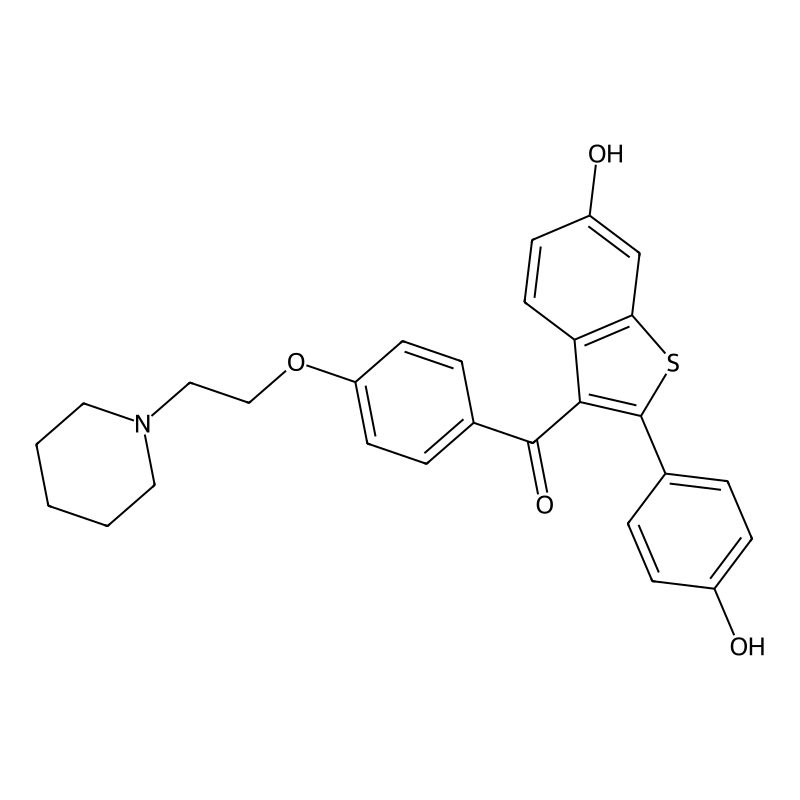

Raloxifene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5.12e-04 g/L

Synonyms

Canonical SMILES

Raloxifene and Bone Health

One of the most established research applications of Raloxifene is in the treatment and prevention of osteoporosis in postmenopausal women. Studies have shown that Raloxifene helps to increase bone mineral density and reduce the risk of fractures ().

Researchers are also investigating the potential benefits of Raloxifene for bone health in other populations, such as men with osteoporosis and people taking medications that can weaken bones.

Raloxifene and Breast Cancer

Raloxifene has been shown to reduce the risk of invasive breast cancer in postmenopausal women at increased risk (). This makes it a potential preventative therapy for certain women. Research is ongoing to better understand how Raloxifene works in breast cancer prevention.

Raloxifene is a selective estrogen receptor modulator (SERM) primarily used in the prevention and treatment of osteoporosis in postmenopausal women. It mimics estrogen's effects on bone density while exhibiting anti-estrogenic properties in breast and uterine tissues, thereby reducing the risk of invasive breast cancer in women at high risk . Unlike estrogen, raloxifene does not stimulate the endometrium or breast tissue, making it a safer alternative for many patients . The drug is administered orally and is available in tablet form, with a typical dosage of 60 mg per day .

Raloxifene's mechanism of action is based on its selective binding to estrogen receptors. In bone tissue, it acts as an agonist, mimicking estrogen's effects and stimulating bone formation []. This helps to increase bone mineral density and reduce the risk of fractures in postmenopausal women with osteoporosis.

In contrast, Raloxifene acts as an antagonist in breast tissue. It binds to estrogen receptors but prevents the natural estrogen from exerting its stimulatory effects. This competitive binding is believed to be responsible for the observed reduction in breast cancer risk [].

- Formation of the core structure: This involves constructing the phenolic framework.

- Substitution reactions: Introducing various functional groups to enhance biological activity.

- Final modifications: Adjustments to ensure optimal pharmacokinetic properties.

Specific synthetic routes may vary among laboratories but generally follow established organic synthesis protocols for creating complex molecules .

Raloxifene exhibits mixed agonistic and antagonistic effects on estrogen receptors depending on the tissue type. In bone and liver tissues, it acts as an estrogen agonist, promoting bone density and influencing lipid metabolism by lowering total and low-density lipoprotein cholesterol levels. Conversely, it acts as an antagonist in breast and uterine tissues, thereby reducing the risk of hormone-dependent cancers . This dual action is mediated through its binding to estrogen receptors, leading to differential recruitment of coactivators and corepressors that modulate gene expression .

Raloxifene is primarily utilized for:

- Osteoporosis prevention: It helps maintain bone density in postmenopausal women.

- Breast cancer risk reduction: It lowers the incidence of invasive breast cancer in women with a high risk profile.

- Lipid management: It can improve lipid profiles by reducing low-density lipoprotein cholesterol without affecting high-density lipoprotein cholesterol levels .

Due to these applications, raloxifene has become a significant option in women's health management.

Raloxifene has notable interactions with various medications due to its high plasma protein binding (>95%). Caution is advised when co-administering with other highly protein-bound drugs like diazepam or lidocaine, as this may alter their effectiveness. Additionally, drugs such as cholestyramine can significantly reduce raloxifene absorption and enterohepatic cycling . Studies have indicated potential synergistic effects when used alongside ospemifene but necessitate careful monitoring due to increased risks of adverse reactions such as venous thromboembolism .

Raloxifene shares its mechanism of action with other selective estrogen receptor modulators but has unique characteristics that distinguish it from them:

| Compound Name | Class | Unique Features |

|---|---|---|

| Tamoxifen | Selective Estrogen Receptor Modulator | Estrogen agonist in uterus; used primarily for breast cancer treatment |

| Bazedoxifene | Selective Estrogen Receptor Modulator | More potent estrogen receptor modulator; also targets menopausal symptoms |

| Clomiphene | Selective Estrogen Receptor Modulator | Primarily used for ovulation induction; has anti-estrogenic effects on hypothalamus |

| Fulvestrant | Estrogen Receptor Antagonist | Pure antagonist; used in advanced breast cancer treatment |

Raloxifene's unique profile as an antagonist in breast and uterine tissues while acting as an agonist in bone makes it particularly valuable for osteoporosis management without stimulating breast tissue growth, which is a significant concern with other SERMs like tamoxifen .

Raloxifene exhibits markedly different solubility behaviors across various solvents, reflecting its complex molecular structure and intermolecular interactions. The compound demonstrates extremely poor aqueous solubility, with water solubility reported at approximately 0.56 milligrams per liter at 25°C [1] [2]. This exceptionally low aqueous solubility classifies raloxifene as practically insoluble in water according to pharmacopeial standards [3].

Aqueous Solubility Characteristics

The aqueous solubility of raloxifene is significantly influenced by pH conditions. At physiological pH 7.0, the measured solubility reaches 13.3 ± 0.6 micrograms per milliliter [2]. Under acidic conditions at pH 5.0, solubility increases to 345.2 ± 15.6 micrograms per milliliter, while at alkaline pH 9.0, it decreases to 0.9224 ± 0.015 micrograms per milliliter [2]. This pH-dependent behavior reflects the ionization characteristics of the hydroxyl groups present in the raloxifene structure [2].

Organic Solvent Solubility Profile

Raloxifene demonstrates substantially enhanced solubility in organic solvents compared to aqueous media. Dimethyl sulfoxide provides the highest solubility at 28 milligrams per milliliter [1] [4]. Polyethylene glycol-400 serves as an effective solubilizer, achieving 5.92 milligrams per milliliter solubility [5]. Ethyl acetate exhibits solubility of 3.11 milligrams per milliliter, while Transcutol reaches 1.22 milligrams per milliliter [5].

Lower alcohol solvents show moderate solubility characteristics. Ethanol dissolves raloxifene at approximately 0.1 milligrams per milliliter [4] [6], while isopropyl alcohol achieves 0.147 milligrams per milliliter [5]. Propylene glycol and 1-butanol demonstrate similar solubility ranges of 0.219 and 0.196 milligrams per milliliter, respectively [5].

| Solvent | Solubility (mg/mL) | Mole Fraction Solubility (×10⁻³) | Temperature (K) | Classification |

|---|---|---|---|---|

| Water | 0.0003 | 0.036 | 323.2 | Practically insoluble |

| Ethanol | 0.1 | 0.079 | 323.2 | Slightly soluble |

| Isopropyl alcohol | 0.147 | 0.147 | 323.2 | Slightly soluble |

| Dimethyl sulfoxide | 28.0 | 50.2 | 323.2 | Freely soluble |

| Polyethylene glycol-400 | 5.92 | 5.92 | 323.2 | Soluble |

| Ethyl acetate | 3.11 | 3.11 | 323.2 | Soluble |

Thermodynamic Analysis

The dissolution process of raloxifene in all investigated solvents is characterized as endothermic, spontaneous, and entropy-driven [5]. Higher solubility in organic solvents such as dimethyl sulfoxide, polyethylene glycol-400, and ethyl acetate is attributed to their lower polarity compared to water, facilitating more favorable solute-solvent molecular interactions [5].

Thermal Behavior: Melting Point and Decomposition Analysis

Raloxifene exhibits well-defined thermal characteristics that are crucial for pharmaceutical processing and stability assessment. Differential scanning calorimetry analysis reveals a sharp endothermic peak at 266°C, indicating the melting point of pure raloxifene [7]. Alternative sources report melting point ranges of 250-253°C [1] and 267.3-268.5°C [8], with variations attributed to different analytical conditions and sample purity.

Melting Point Determination

The melting point of raloxifene has been consistently measured using multiple analytical techniques. Capillary method determination yields a range of 143-147°C [9], while more precise differential scanning calorimetry measurements provide values of 266-268°C [7] [8]. The discrepancy in reported values may reflect differences in heating rates, sample preparation methods, and instrument calibration.

Thermal Decomposition Characteristics

Raloxifene demonstrates thermal stability up to its melting point, with decomposition occurring at temperatures exceeding 300°C [6]. The thermal decomposition process is characterized by formation of toxic gases under heating conditions or fire scenarios [10]. Specific decomposition products include carbon dioxide, carbon monoxide, hydrogen chloride gas, nitrogen oxides, and sulfur oxides when raloxifene hydrochloride is subjected to thermal stress [6].

Crystalline to Amorphous Transformation

During thermal processing, raloxifene undergoes transformation from its crystalline state to amorphous form. This transition is evidenced by the disappearance of characteristic crystalline peaks in differential scanning calorimetry thermograms when raloxifene is processed into nanoparticle formulations [7]. The conversion to amorphous form significantly impacts solubility and dissolution characteristics, with amorphous raloxifene demonstrating enhanced dissolution rates compared to its crystalline counterpart [7].

| Property | Value | Method | Reference Conditions |

|---|---|---|---|

| Melting Point (°C) | 266-268 | DSC | Heating rate 10°C/min |

| Melting Point Range (°C) | 250-253 | Capillary method | Standard conditions |

| Boiling Point (°C) | 728.2 ± 60.0 (predicted) | Computational prediction | Atmospheric pressure |

| Decomposition Temperature (°C) | >300 | DSC/TGA | Inert atmosphere |

| Density (g/cm³) | 1.289 ± 0.06 (predicted) | Computational prediction | 20°C |

Co-amorphous System Thermal Properties

When raloxifene is formulated into co-amorphous systems with quercetin, the glass transition temperature increases by approximately 40°C compared to the individual components [11]. This enhancement in thermal properties contributes to improved physical stability of the amorphous system while maintaining enhanced dissolution characteristics.

pH-Dependent Stability and Degradation Pathways

Raloxifene demonstrates significant pH-dependent stability characteristics, with degradation rates varying substantially across different pH conditions. The compound exhibits optimal stability under acidic conditions and becomes increasingly unstable as pH increases toward alkaline ranges.

Hydrolysis Kinetics

Hydrolysis studies conducted at 25°C reveal first-order degradation kinetics with pH-dependent rate constants. At pH 5.0, the hydrolysis rate constant is 6.92 × 10⁻⁴ per day, corresponding to a half-life of 1,001 days [2]. At physiological pH 7.0, the degradation rate increases to 1.70 × 10⁻³ per day with a half-life of 410 days [2]. Under alkaline conditions at pH 9.0, the hydrolysis rate reaches 7.66 × 10⁻³ per day, reducing the half-life to 90 days [2].

Accelerated Stability Testing

Five-day stability studies at 50°C demonstrate the pronounced effect of pH on raloxifene degradation. At pH 5.0, degradation reaches 8.02% after the test period, while pH 7.0 conditions result in 10.61% degradation [2]. Alkaline conditions at pH 9.0 cause 23.81% degradation under identical test conditions [2]. These findings indicate that raloxifene stability decreases significantly with increasing pH values.

| pH | Hydrolysis Rate (d⁻¹) | Half-life (days) | Degradation (% after 5 days at 50°C) | Stability Classification |

|---|---|---|---|---|

| 2.0 | 0.0 | >1000 | 0 | Highly stable |

| 5.0 | 0.000692 | 1001 | 8.02 | Stable |

| 7.0 | 0.0017 | 410 | 10.61 | Moderately stable |

| 8.0 | Significant increase | <90 | >20 | Unstable |

| 9.0 | 0.00766 | 90 | 23.81 | Highly unstable |

Degradation Pathways and Products

Under stress conditions, raloxifene undergoes specific degradation pathways depending on the chemical environment. Base hydrolysis results in formation of specific degradation products including Impurity D and Impurity A [12]. Oxidative hydrolysis conditions lead to formation of Impurity C, which corresponds to raloxifene N-oxide [12].

Optimized pH Conditions for Formulation

Controlled pH formulation strategies have been employed to enhance raloxifene stability and dissolution. pH-modified self-microemulsifying drug delivery systems utilizing phosphoric acid as an acidifier demonstrate improved drug dissolution while maintaining chemical stability [13]. At pH 2.5, more than 50% of raloxifene is released from pH-modified formulations compared to only 5% from conventional tablets [13].

Oxidative Degradation Prevention

Oxidative degradation can be effectively controlled through pH management. Studies demonstrate that oxidative degradation reaches 100% at basic pH values exceeding 8.0, while no degradation occurs at pH 2.0 when exposed to 0.3% hydrogen peroxide [14]. Wet granulated formulations can be stabilized by lowering pH during granulation through citric acid addition, resulting in minimal degradation (0.02% maximum) after six weeks storage at 40°C and 75% relative humidity [14].

Identification and Characterization of Process-Related Impurities

During raloxifene hydrochloride synthesis, eight distinct impurities have been identified and characterized, with four being reported as novel compounds [15]. These process-related impurities arise from various synthetic pathways and side reactions occurring during manufacturing processes.

Primary Process Impurities

Raloxifene N-Oxide represents the most significant oxidative impurity, formed through aerial oxidation during the final synthesis stage [15]. This impurity has molecular formula C₂₈H₂₇NO₅S with molecular weight 489.59 daltons and relative retention time of 1.108 [15] [16]. The N-oxide formation occurs preferentially under oxidative conditions and can be prepared synthetically using meta-chloroperoxybenzoic acid oxidation of raloxifene [15].

European Pharmacopoeia Impurity A corresponds to a complex dimer structure with relative retention time 0.791 [15]. This impurity results from side product formation when excess 4-[2-(piperidin-1-yl)ethoxy]benzoyl chloride (1.4 equivalents) is used during Stage II synthesis [15]. European Pharmacopoeia Impurity B, with relative retention time 1.235, also represents a side product formed during Stage II synthesis [15].

Novel Characterized Impurities

Four previously unreported impurities have been identified and structurally characterized [15]. HABT (6-Acetoxy-2-[4-hydroxyphenyl]-1-benzothiophene) forms due to incomplete acetylation of HHBT during Stage I synthesis [15]. PEBE (Methyl 4-[2-(piperidin-1-yl)ethoxy]benzoate) arises from reaction of 4-[2-(piperidin-1-yl)ethoxy]benzoyl chloride with methanol during conversion of PEBA to PEBA chloride [15].

HHBA (1-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]ethanone) forms through Fries rearrangement of 6-(acetyloxy)-2-[4-(acetyloxy)phenyl]-1-benzothiophene followed by deprotection [15]. The most complex novel impurity, 7-MARLF (7-Acetyl-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl][4-[2-(piperidin-1-yl)ethoxy]phenyl methanone), results from Fries rearrangement on acetyl-raloxifene followed by deprotection [15].

| Impurity | Chemical Name | Molecular Formula | Molecular Weight | Relative Retention Time | Typical Level (%) | Formation Pathway |

|---|---|---|---|---|---|---|

| Raloxifene N-Oxide | Raloxifene N-Oxide | C₂₈H₂₇NO₅S | 489.59 | 1.108 | 0.05-0.1 | Oxidation of raloxifene |

| EP Impurity A | Complex dimer structure | Complex dimer | High MW | 0.791 | 0.05-0.1 | Side product in synthesis |

| EP Impurity B | Structure not fully disclosed | Not disclosed | Not disclosed | 1.235 | 0.05-0.1 | Side product in synthesis |

| Raloxifene Dimer | Raloxifene Dimer | C₅₆H₅₄N₂O₈S₂ | High MW | 1.055 | 0.05-0.1 | Dimerization of raloxifene |

| HABT | 6-Acetoxy-2-[4-hydroxyphenyl]-1-benzothiophene | C₁₆H₁₂O₃S | 284.33 | 2.149 | 0.05-0.1 | Incomplete acetylation |

| PEBE | Methyl 4-[2-(piperidin-1-yl)ethoxy]benzoate | C₁₅H₂₁NO₃ | 263.34 | 0.325 | 0.05-0.1 | Methanol reaction |

Excipient-Induced Impurity Formation

Process-related impurities can be influenced by excipient interactions during formulation development. Binary mixtures of raloxifene hydrochloride with common pharmaceutical excipients demonstrate varying degrees of N-oxide formation depending on storage temperature and excipient peroxide content [17]. Crospovidone, povidone, magnesium stearate, Tween 80, and anhydrous lactose all contribute to N-oxide generation, with wet blending methods producing higher impurity levels compared to dry blending [17].

Analytical Detection and Quantification

All process-related impurities are detectable using gradient high-performance liquid chromatography methods with area percentages ranging from 0.05 to 0.1% [15]. Liquid chromatography-mass spectrometry techniques enable identification of molecular weights and structural characterization of unknown impurities [15]. Preparative high-performance liquid chromatography allows isolation of pure impurity standards for method validation and structural confirmation [15].

Regulatory Specifications

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 6.09 (est)

5.2

Appearance

Melting Point

143-147 °C

Crystals from methanol/water; mp: 258 °C; UV max (ethanol): 286 nm (epsilon 32800). Freely soluble in dimethylsulfoxide; sparingly soluble in methanol; slightly soluble in alcohol; very slightly soluble in water, isopropyl alcohol, octanol. Practically insoluble in ether, ethyl acetate /Raloxifene hydrochloride/

143 - 147 °C

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Use and Manufacturing

Drug Indication

FDA Label

Optruma is indicated for the treatment and prevention of osteoporosis in post-menopausal women. A significant reduction in the incidence of vertebral, but not hip fractures has been demonstrated. When determining the choice of Optruma or other therapies, including oestrogens, for an individual postmenopausal woman, consideration should be given to menopausal symptoms, effects on uterine and breast tissues, and cardiovascular risks and benefits (see section 5. 1).

Evista is indicated for the treatment and prevention of osteoporosis in post-menopausal women. A significant reduction in the incidence of vertebral, but not hip fractures has been demonstrated. When determining the choice of Evista or other therapies, including oestrogens, for an individual postmenopausal woman, consideration should be given to menopausal symptoms, effects on uterine and breast tissues, and cardiovascular risks and benefits.

Raloxifene is indicated for the treatment and prevention of osteoporosis in postmenopausal women. A significant reduction in the incidence of vertebral, but not hip fractures has been demonstrated. When determining the choice of raloxifene or other therapies, including oestrogens, for an individual postmenopausal woman, consideration should be given to menopausal symptoms, effects on uterine and breast tissues, and cardiovascular risks and benefits.

Livertox Summary

Drug Class: Antineoplastic Agents, Osteoporosis Agents

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Raloxifene is included in the database.

Evista is indicated for the treatment and prevention of osteoporosis in postmenopausal women. /Included in US product label/

Evista is indicated for the reduction in risk of invasive breast cancer in postmenopausal women with osteoporosis. /Included in US product label/

For more Therapeutic Uses (Complete) data for Raloxifene (14 total), please visit the HSDB record page.

Pharmacology

Raloxifene is a selective benzothiophene estrogen receptor modulator (SERM). Raloxifene binds to estrogen receptors (ER) as a mixed estrogen agonist/antagonist; it displays both an ER-alpha-selective partial agonist/antagonist effect and a pure ER-beta-selective antagonist effect. This agent functions as an estrogen agonist in some tissues (bones, lipid metabolism) and as an estrogen antagonist in others (endometrium and breasts), with the potential for producing some of estrogen's beneficial effects without producing its adverse effects. (NCI04)

MeSH Pharmacological Classification

ATC Code

G - Genito urinary system and sex hormones

G03 - Sex hormones and modulators of the genital system

G03X - Other sex hormones and modulators of the genital system

G03XC - Selective estrogen receptor modulators

G03XC01 - Raloxifene

Mechanism of Action

Bone remodeling is controlled by the actions of bone-degrading osteoclasts and bone-forming osteoblasts (OBs). Aging and loss of estrogen after menopause affects bone mass and quality. Estrogen therapy, including selective estrogen receptor modulators (SERMs), can prevent bone loss and increase bone mineral density in post-menopausal women. Although investigations of the effects of estrogen on osteoclast activity are well advanced, the mechanism of action of estrogen on OBs is still unclear. The proline-rich tyrosine kinase 2 (Pyk2) is important for bone formation and female mice lacking Pyk2 (Pyk2-KO) exhibit elevated bone mass, increased bone formation rate and reduced osteoclast activity. Therefore, in the current study, we examined the role of estrogen signaling on the mechanism of action of Pyk2 in OBs. As expected, Pyk2-KO OBs showed significantly higher proliferation, matrix formation, and mineralization than WT OBs. In addition we found that Pyk2-KO OBs cultured in the presence of either 17beta-estradiol (E2) or raloxifene, a SERM used for the treatment of post-menopausal osteoporosis, showed a further robust increase in alkaline phosphatase (ALP) activity and mineralization. We examined the possible mechanism of action and found that Pyk2 deletion promotes the proteasome-mediated degradation of estrogen receptor a (ERa), but not estrogen receptor beta (ERbeta). As a consequence, E2 signaling via ERbeta was enhanced in Pyk2-KO OBs. In addition, we found that Pyk2 deletion and E2 stimulation had an additive effect on ERK phosphorylation, which is known to stimulate cell differentiation and survival. Our findings suggest that in the absence of Pyk2, estrogen exerts an osteogenic effect on OBs through altered ERalpha and ERbeta signaling. Thus, targeting Pyk2, in combination with estrogen or raloxifene, may be a novel strategy for the prevention and/or treatment of bone loss diseases.

The estrogenic character of tamoxifen and raloxifene was studied on three different genes, an ERE-reporter construct and two endogenous genes, sex hormone binding globulin (SHBG) and pS2, in two variants of the human liver carcinoma cell line HepG2. On the ERE-reporter construct and the pS2 gene both tamoxifen and raloxifene acted as pure estrogen antagonists, whereas on the SHBG gene they functioned as partial estrogens/antiestrogens at concentrations below 1 uM and as full "agonists" at concentrations higher than 1 microM. The fold stimulatory effect of tamoxifen and raloxifene on SHBG protein expression was similar in the estrogen receptor (ER) expressing HepG2 cells (HepER3) and the parental non-ER expressing HepG2 cells at concentrations above 1 uM. In contrast, the 17beta-estradiol analogue moxestrol stimulated SHBG expression only in the HepER3 cells. Both tamoxifen and raloxifene had an additive effect to estrogen receptor-dependent SHBG gene expression in the HepER3 cells in the presence of saturating concentrations of moxestrol. However, a significant difference was observed in that a much higher concentration of moxestrol was required to see an additive effect of raloxifene compared to tamoxifen. The cytokine IL1-beta completely blocked the tamoxifen-dependent induction of SHBG gene expression in HepER3 cells, but only partly blocked the effect of moxestrol mediated by the ER. In conclusion, our results suggest that the mechanism for the liver-selective "estrogenic" character of tamoxifen and raloxifene is mediated by a non-ER dependent pathway.

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Raloxifene predominantly undergoes fecal excretion, with less than 0.2% of the dose being excreted in the urine as unchanged form of the compound and less than 6% of the dose being excreted as glucuronide conjugates. Co-administration with [cholestyramine], a bile acid sequestrant, was shown to reduce the enterohepatic recycling of raloxifene by 60%.

Following oral administration of single doses randing from 30 to 150 mg in postmenopausal women, the volume of distribution was about 2348 L/kg. Following oral administration of multiple doses, the value increased to 2853 L/kg. Raloxifene is widely distributed in the tissues. It is not known whether raloxifene is excreted in human milk.

Following intravenous administration, raloxifene was shown to be cleared at a rate approximating hepatic blood flow. The apparent oral clearance is reported to be 44.1 L/kgxhr. The clearance can range from 40 to 60L/kgxhr following chronic dosing. In healthy postmenopausal women receiving multiple oral dose, the mean clearance was 47.4 L/kgxhr. Apparent clearance can be reduced by 56% in patients with hepatic impairment.

It is not known whether raloxifene crosses the human placenta. The molecular weight (about 474 for the free base) and the long elimination half life suggest that the drug will cross to the embryo-fetus. However, the high plasma protein binding might limit the exposure.

Raloxifene undergoes extensive first-pass glucuronidation and enterohepatic circulation, and peak plasma concentrations of the glucuronide conjugates of raloxifene are achieved more rapidly than peak plasma concentrations of the parent drug. Following oral administration of a single 120- or 150-mg dose of raloxifene hydrochloride, peak plasma concentrations of raloxifene and its glucuronide conjugates are achieved at 6 and 1 hour, respectively. Plasma concentrations of raloxifene's glucuronide conjugates exceed those of the parent drug, and the time to achieve maximum concentrations of the drug and glucuronide metabolites depends on the extent and rate of systemic interconversion and enterohepatic circulation. Following oral administration of radiolabeled raloxifene, less than 1% of total circulating radiolabeled material in plasma represented parent drug.

The apparent volume of distribution following oral administration of single doses of raloxifene hydrochloride 30-150 mg is 2348 L/kg, suggesting extensive tissue distribution. The volume of distribution reportedly is not dose dependent over a dosage range of 30-150 mg daily.

Raloxifene is excreted principally in feces as unabsorbed drug and via biliary elimination as glucuronide conjugates, which subsequently are metabolized by bacteria in the GI tract to the parent drug. Following oral administration, less than 6 or 0.2% of a raloxifene dose is excreted as glucuronide conjugates or parent drug, respectively, in urine.

For more Absorption, Distribution and Excretion (Complete) data for Raloxifene (11 total), please visit the HSDB record page.

Metabolism Metabolites

Biotransformation and disposition of raloxifene in humans have been determined following oral administration of (14)C-labeled raloxifene. Raloxifene undergoes extensive first-pass metabolism to the glucuronide conjugates: raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6, 4'-diglucuronide. No other metabolites have been detected, providing strong evidence that raloxifene is not metabolized by cytochrome P450 pathways. Unconjugated raloxifene comprises less than 1% of the total radiolabeled material in plasma. The terminal log-linear portions of the plasma concentration curves for raloxifene and the glucuronides are generally parallel. This is consistent with interconversion of raloxifene and the glucuronide metabolites.

Raloxifene undergoes extensive first-pass metabolism to the glucuronide conjugates raloxifene 4'-glucuronide, 6-glucuronide, and 6,4'-diglucuronide. Metabolism of raloxifene does not appear to be mediated by cytochrome P-450 enzymes, since metabolites other than glucuronide conjugates have not been identified.

Raloxifene has known human metabolites that include Raloxifene 6-O-glucuronide, [6,7-Dihydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene-3-yl][4-(2-piperidinoethoxy)phenyl]methanone, and [2-(3,4-dihydroxyphenyl)-6-hydroxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone.

Associated Chemicals

Wikipedia

Perylene

FDA Medication Guides

Drug Warnings

Use of raloxifene did not affect the risk of coronary events in a study in postmenopausal women with coronary heart disease (CHD) or risk factors for CHD (RUTH study). In the STAR study, the incidence of ischemic heart disease (i.e., myocardial infarction, severe angina, acute ischemic syndrome) in those receiving raloxifene was similar to the incidence in those receiving tamoxifen.

The percentage of sexually active women was lower with raloxifene compared with tamoxifen at nearly every assessment point over the 5-year study duration; among sexually active women, there were increased reports of difficulty with sexual arousal, interest and enjoyment in women receiving raloxifene.

Syncope or development of a varicose vein condition1 has occurred in up to 2.3% of patients receiving raloxifene in clinical studies. In clinical trials, peripheral edema occurred in up to 14.1% of raloxifene-treated women.

For more Drug Warnings (Complete) data for Raloxifene (25 total), please visit the HSDB record page.

Biological Half Life

The plasma elimination half-life of raloxifene at steady-state averages 32.5 hours (range: 15.8-86.6 hours).

Raloxifene and its glucuronide conjugates are interconverted by reversible systemic metabolism and enterohepatic cycling, thereby prolonging its plasma elimination half-life to 27.7 hours after oral dosing.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Preparation ... C. D. Jones, European Patent Office patent 62503; idem, United States of America patent 4418068 (1982, 1983 both to Lilly).

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. /Raloxifene hydrochloride/

Interactions

Concomitant administration of raloxifene and ampicillin results in a 28% decrease in peak plasma concentration and a 14% decrease in the extent of absorption of raloxifene. These changes in raloxifene absorption are consistent with decreased enterohepatic cycling associated with a reduction of enteric bacteria. Because systemic exposure and the elimination rate of raloxifene are not affected, raloxifene may be given concomitantly with ampicillin. In raloxifene-treated women with osteoporosis, concomitant administration of amoxicillin did not affect the plasma concentrations of raloxifene. Raloxifene may be given concomitantly with amoxicillin.

While the effect of long-term administration of raloxifene in conjunction with warfarin has not been studied and the drug reportedly does not affect the protein binding of the anticoagulant, concomitant administration of single doses of raloxifene and warfarin has resulted in a 10% decrease in prothrombin time compared with administration of warfarin alone. In raloxifene-treated women with osteoporosis, concomitant administration of warfarin did not affect the plasma concentrations of raloxifene. If the drugs are used concomitantly, the patient and prothrombin time should be monitored closely and the dosage of the anticoagulant adjusted accordingly.

Administration of cholestyramine and raloxifene results in a 60% decrease in the absorption and enterohepatic cycling of raloxifene. The manufacturer states that raloxifene should not be administered with cholestyramine. Although not studied specifically, other anion-exchange resins would also be expected to decrease the absorption and enterohepatic cycling of raloxifene.

Raloxifene is more than 95% bound to plasma proteins. The manufacturer states that concomitant administration of raloxifene with other highly protein-bound drugs is not expected to affect the plasma concentrations of raloxifene. In raloxifene-treated women with osteoporosis, concomitant administration of other highly protein-bound drugs (eg, gemfibrozil) did not affect the plasma concentrations of raloxifene. Raloxifene reportedly does not affect the protein binding of phenytoin, tamoxifen, or warfarin in vitro. The manufacturer states that caution is advised if raloxifene is used concomitantly with other highly protein-bound drugs such as diazepam, diazoxide, or lidocaine.

Stability Shelf Life

Dates

Formulation and evaluation of raloxifene hydrochloride dry emulsion tablet using solid carrier adsorption technique

Vishal Patel, Chintankumar Patel, Brijesh Patel, Hetal ThakkarPMID: 34165001 DOI: 10.4155/tde-2021-0025

Abstract

The present study focused on the development of a dry emulsion tablet of raloxifene hydrochloride (RXF) using a solid carrier adsorption technique to enhance oral bioavailability.An oil-in-water emulsion was formulated and converted into dry powder using HPMC K4M plus Aerosil 200, then compressed into tablets.

The prepared emulsion was evaluated for globule size, drug content and zeta potential.

release study revealed significantly higher release from emulsion. The prepared tablets possessed acceptable hardness, friability, weight variation, disintegration time, thickness, etc.

pharmacokinetic studies indicated a more than sevenfold increase in oral bioavailability. Stability studies indicated good physical and chemical stability of the developed formulation.

The authors successfully formulated dry emulsion tablets with enhanced oral bioavailability.

Pharmacological interventions versus placebo, no treatment or usual care for osteoporosis in people with chronic kidney disease stages 3-5D

Takashi Hara, Yasukazu Hijikata, Yukiko Matsubara, Norio WatanabePMID: 34231877 DOI: 10.1002/14651858.CD013424.pub2

Abstract

Chronic kidney disease (CKD) is an independent risk factor for osteoporosis and is more prevalent among people with CKD than among people who do not have CKD. Although several drugs have been used to effectively treat osteoporosis in the general population, it is unclear whether they are also effective and safe for people with CKD, who have altered systemic mineral and bone metabolism.To assess the efficacy and safety of pharmacological interventions for osteoporosis in patients with CKD stages 3-5, and those undergoing dialysis (5D).

We searched the Cochrane Kidney and Transplant Register of Studies up to 25 January 2021 through contact with the Information Specialist using search terms relevant to this review. Studies in the Register are identified through searches of CENTRAL, MEDLINE, and EMBASE, conference proceedings, the International Clinical Trials Register (ICTRP) Search Portal and ClinicalTrials.gov.

Randomised controlled trials comparing any anti-osteoporotic drugs with a placebo, no treatment or usual care in patients with osteoporosis and CKD stages 3 to 5D were included.

Two review authors independently selected studies, assessed their quality using the risk of bias tool, and extracted data. The main outcomes were the incidence of fracture at any sites; mean change in the bone mineral density (BMD; measured using dual-energy radiographic absorptiometry (DXA)) of the femoral neck, total hip, lumbar spine, and distal radius; death from all causes; incidence of adverse events; and quality of life (QoL). Summary estimates of effect were obtained using a random-effects model, and results were expressed as risk ratios (RR) and their 95% confidence intervals (CI) for dichotomous outcomes, and mean difference (MD) for continuous outcomes. Confidence in the evidence was assessed using the Grading of Recommendations Assessment, Development and Evaluation (GRADE) approach.

Seven studies involving 9164 randomised participants with osteoporosis and CKD stages 3 to 5D met the inclusion criteria; all participants were postmenopausal women. Five studies included patients with CKD stages 3-4, and two studies included patients with CKD stages 5 or 5D. Five pharmacological interventions were identified (abaloparatide, alendronate, denosumab, raloxifene, and teriparatide). All studies were judged to be at an overall high risk of bias. Among patients with CKD stages 3-4, anti-osteoporotic drugs may reduce the risk of vertebral fracture (RR 0.52, 95% CI 0.39 to 0.69; low certainty evidence). Anti-osteoporotic drugs probably makes little or no difference to the risk of clinical fracture (RR 0.91, 95% CI 0.79 to 1.05; moderate certainty evidence) and adverse events (RR 0.99, 95% CI 0.98 to 1.00; moderate certainty evidence). We were unable to incorporate studies into the meta-analyses for BMD at the femoral neck, lumbar spine and total hip as they only reported the percentage change in the BMD in the intervention group. Among patients with severe CKD stages 5 or 5D, it is uncertain whether anti-osteoporotic drug reduces the risk of clinical fracture (RR 0.33, 95% CI 0.01 to 7.87; very low certainty evidence). It is uncertain whether anti-osteoporotic drug improves the BMD at the femoral neck because the certainty of this evidence is very low (MD 0.01, 95% CI 0.00 to 0.02). Anti-osteoporotic drug may slightly improve the BMD at the lumbar spine (MD 0.03, 95% CI 0.03 to 0.04, low certainty evidence). No adverse events were reported in the included studies. It is uncertain whether anti-osteoporotic drug reduces the risk of death (RR 1.00, 95% CI 0.22 to 4.56; very low certainty evidence).

Among patients with CKD stages 3-4, anti-osteoporotic drugs may reduce the risk of vertebral fracture in low certainty evidence. Anti-osteoporotic drugs make little or no difference to the risk of clinical fracture and adverse events in moderate certainty evidence. Among patients with CKD stages 5 and 5D, it is uncertain whether anti-osteoporotic drug reduces the risk of clinical fracture and death because the certainty of this evidence is very low. Anti-osteoporotic drug may slightly improve the BMD at the lumbar spine in low certainty evidence. It is uncertain whether anti-osteoporotic drug improves the BMD at the femoral neck because the certainty of this evidence is very low. Larger studies including men, paediatric patients or individuals with unstable CKD-mineral and bone disorder are required to assess the effect of each anti-osteoporotic drug at each stage of CKD.

Induction of Bone Remodeling by Raloxifene-Doped Iron Oxide Functionalized with Hydroxyapatite to Accelerate Fracture Healing

Gengqi Wang, Wenqiang Xu, Junjie Zhang, Tian Tang, Jing Chen, Changchun FanPMID: 34082878 DOI: 10.1166/jbn.2021.3068

Abstract

Repairing fractures in the presence of infection is a major challenge that is currently declining using nanotechnology. By producing iron oxide nanoparticles (NPs) containing hydroxyapatite and Raloxifene (R-IONPs-HA), this study tries to target drug delivery, control infection and promotion of the cells proliferation/differentiation to repair damaged tissue. After the production of R-IONPs-HA through co-precipitation, the physicochemical features of the NPs were considered by SEM, TEM, DLS and XRD methods, and the possibility of drug release. The effect of R-IONPs-HA on MC3T3-E1 cell proliferation/differentiation was determined by CCK-assay and microscopic observations. Also, Gram-negative and -positive bacteria were applied to evaluate the antibacterial activity. Finally, cell differentiation biomarkers like an ALP, OCN, and RUNX-2 genes were examined by real time (RT)-PCR. The results showed that R-IONPs-HA was spherical with dimensions of 98.1 ± 1.17 nm. In addition, the results of Zeta and XRD confirmed the loading HA andon IONPs. Also, the release rate of

and HA in 64 h with pH 6 reached 61.4 and 30.4%, respectively. The anti-bacterial activity of R-IONPs-HA on

and

bacteria showed a significant reduction in infection. Also, MC3T3-E1 cells showed greater proliferation and differentiation by R-IONPs-HA compared to other groups. Increased expression of ossification genes such as OCN, and RUNX-2 confirmed this claim. Finally, R-IONPs-HA with good biocompatibility, antibacterial activity and ossification induction has great potential to repair bone fractures and prevent infection.

Exploring the feasibility of carbamoylethyl pullulan-g-palmitic acid polymeric micelles for the effective targeting of raloxifene to breast tumor: Optimization and preclinical evaluation

Sheshank Sethi, Sachin Bhatia, Sunil Kamboj, Vikas RanaPMID: 34019973 DOI: 10.1016/j.ijpharm.2021.120720

Abstract

Carbamoylethyl pullulan-grafted palmitic acid (CP-g-PA), a novel self-assembled polymer was synthesized and examined for its efficacy in delivering the raloxifene (RA) to mammary carcinoma. The synthesized CP-g-PA was confirmed by evaluating through various spectral and morphological attributes. Further, the central composite design-response surface methodology with two factors at three levels was utilized to obtain the optimized and stable polymeric micelles. The optimized formulation was subjected to in vitro and in vivo evaluation. RA loaded polymeric micelles (RA-PMs) were spherical in shape with particle size less than 100 nm and high entrapment efficiency (77.02%). The developed formulation exhibited pH-dependent release profile of RA when loaded in polymeric micelles and provides substantial compatibility to erythrocytes. In vivo pharmacokinetic study demonstrates that RA-PMs offers higher mean residence time and volume of distribution as compared to pure RA. Besides, the biodistribution study manifested enhanced drug concentration in tumor and decreased concentration in other tissue as compared to pure drug. The treatment with RA-PMs also increases the median survival time, tumor inhibition rate and % increase in life span of the tumor bearing rats. Overall, the results pointed towards the overwhelming response of RA when loaded into micelles made from CP-g-PA.Selective oestrogen receptor modulators (SERMs) for endometriosis

Maaike Ht van Hoesel, Ya Li Chen, Ai Zheng, Qi Wan, Selma M MouradPMID: 33973648 DOI: 10.1002/14651858.CD011169.pub2

Abstract

Endometriosis is defined as the presence of endometrial tissue outside the uterine cavity. This chronic and recurring condition occurs in women of reproductive age. It is a common cause of pain or infertility and can cause non-specific symptoms such as lower back pain, dyspareunia (pain during or after intercourse), and dysmenorrhoea (menstrual pain). Endometriosis is an oestrogen-dependent disease. Medical treatment aims to relieve symptoms and shrink lesions by suppressing the normal menstrual cycle. In this review, we consider medication specifically aiming to modulate oestrogen receptors as an alternative method of treatment.To evaluate the effectiveness and safety of selective oestrogen receptor modulators (SERMs) in the management of endometriosis.

We searched for trials in the following databases (from their inception to 28 May 2020): Cochrane Gynaecology and Fertility Group Specialised Register, Cochrane Central Register of Studies (CRS Online), MEDLINE, Embase, CINAHL, PsycINFO, and registers of ongoing trials. In addition, we searched all reference lists of included trials, and we contacted experts in the field, in an attempt to locate trials.

We included randomised controlled trials (RCTs) comparing selective oestrogen receptor modulators (SERMs) with placebo, no treatment, other medical treatment, or surgery for endometriosis.

We used standard methodological procedures recommended by Cochrane. Two review authors independently selected trials for inclusion, assessed risk of bias, and extracted data using data extraction forms. We used risk ratios (RRs) with 95% confidence intervals (CIs) for reporting dichotomous data. Primary review outcomes were relief of pelvic pain and adverse events. Secondary outcomes included quality of life, recurrence rate, and economic and fertility outcomes.

We included only one RCT, which included 93 women, comparing the SERM raloxifene with placebo in biopsy-proven endometriosis. All women first underwent complete surgical excision of all lesions. Evidence was of very low quality: the main limitation was imprecision - with very sparse data from only one small study, which included only women after surgical treatment. Relief of pelvic pain The included study did not specifically measure the primary outcome of pain relief. Study authors reported that time to return of pelvic pain (defined as two months of pain equal to or more severe than pain at study entry) was more rapid in the raloxifene group (P = 0.03). Adverse events The included study reported adverse events such as pelvic pain, ovarian cyst, headache, migraine, and depression. We are uncertain whether raloxifene improves the incidence of pelvic pain (RR 1.25, 95% CI 0.63 to 2.45), ovarian cysts (RR 1.57, 95% CI 0.55 to 4.43), headache (RR 1.09, 95% CI 0.49 to 2.43), migraine (RR 0.73, 95% CI 0.28 to 1.95), depression (RR 1.96, 95% CI 0.63 to 6.06), or other adverse events (RR 0.08, 95% CI 0.00 to 1.30) (all: 1 study, n = 93; very low-quality evidence). Quality of life The study described a statistically significant difference in mental health quality of life (QoL) by 12 months, in favour of placebo treatment (mean difference 11.1, 95% CI 0.01 to 21.19). Other QoL data did not differ between groups but were not reported in detail. Recurrence rate, fertility, and economic outcomes We are uncertain whether raloxifene improves the recurrence rate of endometriosis, proven by biopsy, when compared to placebo (RR 1.20, 95% CI 0.66 to 2.21; 1 study, n = 93; very low-quality evidence). This suggests that if 28% of women taking placebo have biopsy-proven recurrence of endometriosis, between 19% and 62% of those taking raloxifene will do so. These outcomes are prone to bias, as not all women had an actual second laparoscopy. Recurrence based on symptoms (non-menstrual pain, dysmenorrhoea, or dyspareunia) was described; in these cases, symptoms improved after use of raloxifene as well as after use of placebo. The included study did not report data on economic outcomes. No comparative data were available on pregnancy, as the study included only women who agreed to postpone pregnancy until after the study endpoint; the few pregnancies that did occur were uneventful but were regarded as an adverse event. AUTHORS' CONCLUSIONS: Based on a single, small RCT and incomplete data, we are uncertain of the effects of SERMs on pain relief in surgically treated patients with endometriosis. The included study was stopped prematurely because of higher pain scores among women who took SERMs when compared to scores among those receiving placebo. Further research is needed to fully evaluate the role of SERMs in endometriosis.

A pilot study comparing daily teriparatide with monthly cycles of teriparatide and raloxifene

Heenam Goel, Jessie Libber, Gretta Borchardt, Diane Krueger, Neil BinkleyPMID: 33856570 DOI: 10.1007/s11657-021-00933-6

Abstract

This 6-month pilot study in osteoporotic postmenopausal women evaluated cyclic TPD/RLX compared to daily subcutaneous TPD with the concept of optimizing bone formation. Compared to daily subcutaneous TPD, cyclic therapy showed comparable increase in spine BMD and favorable effects on total proximal femur BMD and cortical thickness.There is no cure for osteoporosis; better medications or different approaches with current agents are needed. We hypothesized that monthly cycles of teriparatide (TPD) followed by raloxifene (RLX) might promote ongoing bone formation. Additionally, as TPD might initially adversely affect hip BMD, such effects may be mitigated by a cyclic approach. Therefore, this 6-month pilot study evaluated the effect of cyclic TPD/RLX compared to daily subcutaneous TPD on bone markers, BMD, trabecular bone score (TBS), and hip parameters assessed by 3D modeling.

Postmenopausal osteoporotic women (n=26) were randomized to open-label TPD 20 daily or alternating monthly cycles of TPD followed by monthly RLX 60 mg daily. BMD was measured at the lumbar spine (LS), femur, and radius by DXA. To further assess LS BMD, QCT and opportunistic CT (L1 Hounsfield units [HU]) were performed. LS TBS and hip cortical and trabecular parameters were assessed using DXA. Baseline group comparisons were performed by unpaired T-test with change over time evaluated by repeated measures ANOVA.

Participant mean age, BMI, and lowest T-score were 67.0 years, 26.0 kg/m

, and -2.7; no between-group differences in serum chemistries, 25(OH)D, or BMD were observed. LS-BMD increased (p<0.001) with TPD or TPD/RLX as measured by DXA (4.8%/5.2%), QCT (13%/9.4%), or HU (15.6%/10.2%) with no between-group difference. TPD/RLX produced beneficial between-group differences in total proximal femur BMD (1.5%, p<0.05) and cortical thickness (1.6%, p<0.05).

Compared with daily TPD, cyclic TPD/RLX comparably increased spine BMD and might have favorable effects on proximal femur BMD and cortical thickness.

Immersion in Raloxifene does not significantly improve bone toughness or screw pull-out strength in multiple in vitro models

Michael R Eby, Danielle M Cristino, Matthew Counihan, Kendall M Masada, Jaimo Ahn, Michael W HastPMID: 34022860 DOI: 10.1186/s12891-021-04342-1

Abstract

Failure of surgical fixation in orthopaedic fractures occurs at a significantly higher rate in osteoporotic patients due to weakened osteoporotic bone. A therapy to acutely improve the mechanical properties of bone during fracture repair would have profound clinical impact. A previous study has demonstrated an increase in mechanical properties of acellular cortical canine bone after immersion in raloxifene. The goal of this study was to determine if similar treatment yields the same results in cancellous fetal bovine bone and whether this translates into a difference in screw pull-out strength in human cadaveric tissue.Cancellous bone from fetal bovine distal femora underwent quasi-static four-point bending tests after being immersed in either raloxifene (20 μM) or phosphate-buffered saline as a control for 7 days (n = 10). Separately, 5 matched pairs of human osteoporotic cadaveric humeral heads underwent the same procedure. Five 3.5 mm unicortical cancellous screws were then inserted at standard surgical fixation locations to a depth of 30 mm and quasi-static screw pull-out tests were performed.

In the four-point bending tests, there were no significant differences between the raloxifene and control groups for any of the mechanical properties - including stiffness (p = 0.333) and toughness (p = 0.546). In the screw pull-out tests, the raloxifene soaked samples and control samples had pullout strengths of 122 ± 74.3 N and 89.5 ± 63.8 N, respectively.

Results from this study indicate that cancellous fetal bovine samples did not demonstrate an increase in toughness with raloxifene treatment, which is in contrast to previously published data that studied canine cortical bone. In vivo experiments are likely required to determine whether raloxifene will improve implant fixation.

Alleviation of Inflammation and Oxidative Stress in Pressure Overload-Induced Cardiac Remodeling and Heart Failure via IL-6/STAT3 Inhibition by Raloxifene

Shengqi Huo, Wei Shi, Haiyan Ma, Dan Yan, Pengcheng Luo, Junyi Guo, Chenglong Li, Jiayuh Lin, Cuntai Zhang, Sheng Li, Jiagao Lv, Li LinPMID: 33824698 DOI: 10.1155/2021/6699054

Abstract

Inflammation and oxidative stress are involved in the initiation and progress of heart failure (HF). However, the role of the IL6/STAT3 pathway in the pressure overload-induced HF remains controversial.Transverse aortic constriction (TAC) was used to induce pressure overload-HF in C57BL/6J mice. 18 mice were randomized into three groups (Sham, TAC, and TAC+raloxifene,

= 6, respectively). Echocardiographic and histological results showed that cardiac hypertrophy, fibrosis, and left ventricular dysfunction were manifested in mice after TAC treatment of eight weeks, with aggravation of macrophage infiltration and interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-

) expression in the myocardium. TAC (four and eight weeks) elevated the phosphorylation of signal transducer and activator of transcription 3 (p-STAT3) and prohibitin2 (PHB2) protein expression. Importantly, IL-6/gp130/STAT3 inhibition by raloxifene alleviated TAC-induced myocardial inflammation, cardiac remodeling, and dysfunction.

, we demonstrated cellular hypertrophy with STAT3 activation and oxidative stress exacerbation could be elicited by IL-6 (25 ng/mL, 48 h) in H9c2 myoblasts. Sustained IL-6 stimulation increased intracellular reactive oxygen species, repressed mitochondrial membrane potential (MMP), decreased intracellular content of ATP, and led to decreased SOD activity, an increase in iNOS protein expression, and increased protein expression of Pink1, Parkin, and Bnip3 involving in mitophagy, all of which were reversed by raloxifene.

Inflammation and IL-6/STAT3 signaling were activated in TAC-induced HF in mice, while sustained IL-6 incubation elicited oxidative stress and mitophagy-related protein increase in H9c2 myoblasts, all of which were inhibited by raloxifene. These indicated IL-6/STAT3 signaling might be involved in the pathogenesis of myocardial hypertrophy and HF.

A method for the rational selection of drug repurposing candidates from multimodal knowledge harmonization

Bruce Schultz, Andrea Zaliani, Christian Ebeling, Jeanette Reinshagen, Denisa Bojkova, Vanessa Lage-Rupprecht, Reagon Karki, Sören Lukassen, Yojana Gadiya, Neal G Ravindra, Sayoni Das, Shounak Baksi, Daniel Domingo-Fernández, Manuel Lentzen, Mark Strivens, Tamara Raschka, Jindrich Cinatl, Lauren Nicole DeLong, Phil Gribbon, Gerd Geisslinger, Sandra Ciesek, David van Dijk, Steve Gardner, Alpha Tom Kodamullil, Holger Fröhlich, Manuel Peitsch, Marc Jacobs, Julia Hoeng, Roland Eils, Carsten Claussen, Martin Hofmann-ApitiusPMID: 34040048 DOI: 10.1038/s41598-021-90296-2